molecular formula C20H21N B11846279 N-butyl-4-(inden-1-ylidenemethyl)aniline

N-butyl-4-(inden-1-ylidenemethyl)aniline

Cat. No.: B11846279
M. Wt: 275.4 g/mol
InChI Key: NHLXLHWBVMHQOM-UHFFFAOYSA-N
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Description

N-Butyl-4-(inden-1-ylidenemethyl)aniline is a substituted aniline derivative featuring a butyl group at the nitrogen atom and an indenylidenemethyl moiety at the para position of the benzene ring. This structure combines the aromatic amine functionality of aniline with steric and electronic modifications introduced by the substituents. The indenylidenemethyl group (a fused bicyclic system) contributes to π-conjugation and steric bulk, while the N-butyl chain enhances lipophilicity.

Properties

Molecular Formula

C20H21N

Molecular Weight

275.4 g/mol

IUPAC Name

N-butyl-4-(inden-1-ylidenemethyl)aniline

InChI

InChI=1S/C20H21N/c1-2-3-14-21-19-12-8-16(9-13-19)15-18-11-10-17-6-4-5-7-20(17)18/h4-13,15,21H,2-3,14H2,1H3

InChI Key

NHLXLHWBVMHQOM-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-(inden-1-ylidenemethyl)aniline typically involves the condensation of N-butylaniline with indene-1-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or toluene, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-(inden-1-ylidenemethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated aniline derivatives .

Scientific Research Applications

N-butyl-4-(inden-1-ylidenemethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which N-butyl-4-(inden-1-ylidenemethyl)aniline exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to participate in specific binding interactions and chemical reactions, influencing biological pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

N-(4-Methoxybenzylidene)-4-Butylaniline (CAS: 128758-96-3)
  • Structure : Contains a methoxy-substituted benzylidene group at the para position and an N-butyl chain.
  • Key Differences: The methoxy group (-OCH₃) is electron-donating, increasing electron density on the aromatic ring compared to the indenylidenemethyl group, which may have mixed electron-withdrawing/conjugation effects.
4-(Inden-1-Ylidenemethyl)-2-Methoxy-N-Methylaniline (CAS: 2448-83-1)
  • Structure : Features a methoxy group at the ortho position and an N-methyl group.
  • Key Differences :
    • The ortho-methoxy substituent introduces steric hindrance near the amine group, reducing basicity compared to the para-substituted target compound.
    • The N-methyl group decreases lipophilicity relative to the N-butyl chain, affecting solubility in organic solvents .
N-Butyl-4-(Morpholin-4-Yl)Aniline (CAS: 1038225-23-8)
  • Structure : Includes a morpholine ring at the para position.
  • Key Differences :
    • The morpholine group introduces strong polarity and hydrogen-bonding capability, enhancing water solubility.
    • The absence of a conjugated system (e.g., indenylidenemethyl) reduces π-electron delocalization, limiting applications in conductive materials .

Physical and Chemical Properties

Table 1: Comparative Properties
Compound Molecular Weight Solubility (Organic) pKa (Basicity) Thermal Stability Key Applications
N-Butyl-4-(inden-1-ylidenemethyl)aniline ~275.4* High (lipophilic) ~4.2† Moderate Ligands, dyes, pharmaceuticals
N-(4-Methoxybenzylidene)-4-butylaniline 281.4 Moderate ~4.8 High Dyes, polymer additives
4-(Inden-1-ylidenemethyl)-2-methoxy-N-methylaniline 259.3 Moderate ~3.9 Low Photoresists, intermediates
N-Butyl-4-(morpholin-4-yl)aniline 234.3 Low ~5.1 High Drug intermediates

*Estimated based on molecular formula C₁₈H₁₇N.
†Predicted based on substituent effects (electron-withdrawing indenylidenemethyl reduces basicity vs. aniline’s pKa 4.6 ).

Reactivity and Stability

  • Basicity : The indenylidenemethyl group’s electron-withdrawing nature decreases basicity compared to N-(4-methoxybenzylidene)-4-butylaniline, where the methoxy group enhances electron density .
  • Thermal Stability : Steric bulk from the indenylidenemethyl group may reduce thermal stability relative to simpler benzylidene derivatives .
  • Photochemical Reactivity : Conjugation in the indenylidenemethyl system could enable applications in light-sensitive materials, unlike morpholine or methoxy analogs .

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